Ceralasertib's Synthetic Lethality in ATM-Deficient Cells: A Technical Guide
Ceralasertib's Synthetic Lethality in ATM-Deficient Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, has become a cornerstone of precision oncology. A prominent example of this strategy is the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase in cancers with a deficiency in the Ataxia Telangiectasia Mutated (ATM) gene. Ceralasertib (AZD6738), a potent and selective oral ATR inhibitor, has demonstrated significant preclinical and clinical activity in ATM-deficient tumors.[1][2] This technical guide provides an in-depth exploration of the core mechanism, quantitative data, and detailed experimental protocols relevant to the synthetic lethal relationship between Ceralasertib and ATM deficiency.
The Core Mechanism: Exploiting DNA Damage Response Dependency
ATM and ATR are pivotal kinases in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity.[3] While their functions can be partially overlapping, they are activated by distinct types of DNA damage.[1] ATM is the primary sensor for DNA double-strand breaks (DSBs), whereas ATR is recruited to regions of single-stranded DNA (ssDNA) that arise from replication stress or the processing of other DNA lesions.[1]
In healthy cells, both ATM and ATR contribute to a robust DDR. However, cancer cells with loss-of-function mutations in the ATM gene are heavily reliant on the ATR signaling pathway to repair DNA damage and resolve replication stress, which is often elevated in cancer due to oncogene-driven proliferation.[4] Inhibition of ATR with Ceralasertib in these ATM-deficient cells creates a state of "dual pathway inhibition," leading to a catastrophic failure of DNA repair, accumulation of DNA damage, and ultimately, selective cancer cell death through mechanisms like mitotic catastrophe.[5][6] This selective killing of cancer cells while sparing normal, ATM-proficient cells is the essence of the synthetic lethal interaction.
Quantitative Data Presentation
The synthetic lethal interaction between Ceralasertib and ATM deficiency has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to Ceralasertib
| Cell Line | Cancer Type | ATM Status | Ceralasertib IC50/GI50 (µM) | Reference |
| SNU-601 | Gastric Cancer | Deficient | ~0.1 | [7] |
| SNU-484 | Gastric Cancer | Proficient | >10 | [7] |
| H23 | NSCLC | Deficient | 2.38 | [8] |
| H460 | NSCLC | Proficient | 1.05 | [8] |
| A549 | NSCLC | Proficient | >10 | [8] |
| LoVo | Colorectal | MRE11A Deficient (ATM pathway) | Not specified, but sensitive | [2] |
| Granta-519 | Mantle Cell Lymphoma | ATM Deficient | Not specified, but sensitive | [2] |
| FaDu ATM knockout | Head and Neck | Deficient (Engineered) | Not specified, but sensitive | [2] |
| FaDu WT | Head and Neck | Proficient | Not specified, but resistant | [2] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. NSCLC: Non-small cell lung cancer.
Table 2: In Vivo Efficacy of Ceralasertib in ATM-Deficient Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| LoVo | Colorectal | 10-50 mg/kg, once daily | Dose-dependent tumor growth inhibition | [6] |
| Granta-519 | Mantle Cell Lymphoma | 10-50 mg/kg, once daily | Dose-dependent tumor growth inhibition | [6] |
| NCI-H23 | NSCLC | 50 mg/kg, once daily | Significant tumor growth inhibition | [2] |
| FaDu ATM knockout | Head and Neck | 25 mg/kg, twice daily | Significant tumor growth inhibition | [2] |
| H23 (ATM-deficient) | NSCLC | 50 mg/kg, p.o. | Tumor growth inhibition; rapid regression with cisplatin | [9] |
p.o.: per os (by mouth)
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the synthetic lethality of Ceralasertib in ATM-deficient cells.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (ATM-proficient and -deficient)
-
Complete cell culture medium
-
Ceralasertib (AZD6738) stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.[10]
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of Ceralasertib. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration (typically ≤ 0.1%).[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.[10]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[10]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the GI50/IC50 value.[10]
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 8. Clonogenic survival assay [bio-protocol.org]
- 9. selleckchem.com [selleckchem.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
